5-Nitropyrimidine-2,4,6-triol
Overview
Description
5-Nitropyrimidine-2,4,6-triol is a heterocyclic organic compound with the molecular formula C4H3N3O5 It is characterized by a pyrimidine ring substituted with a nitro group at the 5-position and hydroxyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyrimidine-2,4,6-triol typically involves the nitration of pyrimidine derivatives. One common method is the nitration of pyrimidine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction proceeds under controlled temperature conditions to yield the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyrimidine-2,4,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of pyrimidine-2,4,6-trione derivatives.
Reduction: Formation of 5-aminopyrimidine-2,4,6-triol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Nitropyrimidine-2,4,6-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Nitropyrimidine-2,4,6-triol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2,4,6-Trihydroxypyrimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitropyrimidine: Lacks hydroxyl groups, affecting its solubility and reactivity.
2,4,6-Triaminopyrimidine: Contains amino groups instead of hydroxyl groups, leading to different chemical properties and applications.
Uniqueness: 5-Nitropyrimidine-2,4,6-triol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
6-hydroxy-5-nitro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCCPGQUTWLKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549907 | |
Record name | 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071306-40-5 | |
Record name | 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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